molecular formula C7H6O2 B570186 4-Hydroxybenzaldehyde-2,3,5,6-d4 CAS No. 284474-52-8

4-Hydroxybenzaldehyde-2,3,5,6-d4

Cat. No.: B570186
CAS No.: 284474-52-8
M. Wt: 126.147
InChI Key: RGHHSNMVTDWUBI-RHQRLBAQSA-N
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Description

4-Hydroxybenzaldehyde-2,3,5,6-d4 is a deuterated form of 4-Hydroxybenzaldehyde, where the hydrogen atoms at positions 2, 3, 5, and 6 on the benzene ring are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybenzaldehyde-2,3,5,6-d4 can be synthesized through the deuteration of 4-Hydroxybenzaldehyde. One common method involves the reaction of phenol with chloroform in the presence of a base, followed by hydrolysis of the resulting hydroxy benzal chlorides . The deuteration process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to maximize yield and purity. The use of deuterated solvents and reagents is crucial to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzaldehyde-2,3,5,6-d4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Hydroxybenzaldehyde-2,3,5,6-d4 is used in a wide range of scientific research applications, including:

    Chemistry: As a precursor in the synthesis of other deuterated compounds and as a standard in nuclear magnetic resonance (NMR) spectroscopy.

    Biology: In studies involving metabolic pathways and enzyme mechanisms.

    Medicine: As a labeled compound in pharmacokinetic studies to track the distribution and metabolism of drugs.

    Industry: In the production of deuterated materials for various applications.

Mechanism of Action

The mechanism of action of 4-Hydroxybenzaldehyde-2,3,5,6-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and mechanisms due to the isotope effect. This can lead to differences in reaction rates and product distributions compared to the non-deuterated form .

Comparison with Similar Compounds

4-Hydroxybenzaldehyde-2,3,5,6-d4 can be compared with other deuterated and non-deuterated analogs:

The uniqueness of this compound lies in its specific isotopic labeling, which can provide distinct advantages in analytical and synthetic applications.

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-5-6-1-3-7(9)4-2-6/h1-5,9H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHHSNMVTDWUBI-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401301754
Record name 4-Hydroxybenzaldehyde-2,3,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284474-52-8
Record name 4-Hydroxybenzaldehyde-2,3,5,6-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=284474-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxybenzaldehyde-2,3,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401301754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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